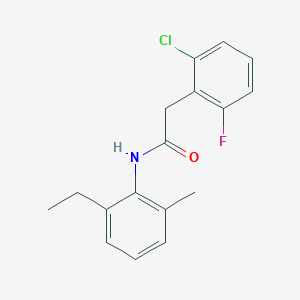
2-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with 2-ethyl-6-methylphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow processes to increase efficiency and yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure high purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acetamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-chloro-6-fluorophenyl)-N-(2-ethylphenyl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(2-methylphenyl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)propionamide
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acetamide is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the phenyl ring can enhance its stability and alter its interaction with biological targets compared to similar compounds.
Propiedades
Fórmula molecular |
C17H17ClFNO |
|---|---|
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
2-(2-chloro-6-fluorophenyl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17ClFNO/c1-3-12-7-4-6-11(2)17(12)20-16(21)10-13-14(18)8-5-9-15(13)19/h4-9H,3,10H2,1-2H3,(H,20,21) |
Clave InChI |
AXMGYIJYGKRASM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC(=C1NC(=O)CC2=C(C=CC=C2Cl)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chlorobenzyl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11169905.png)
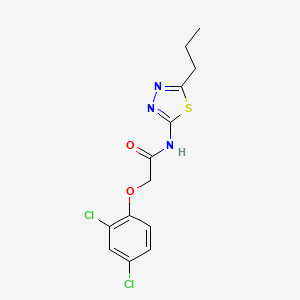

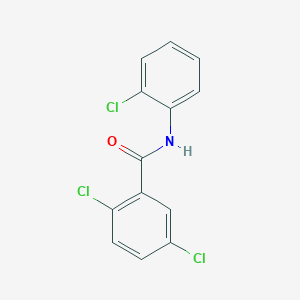
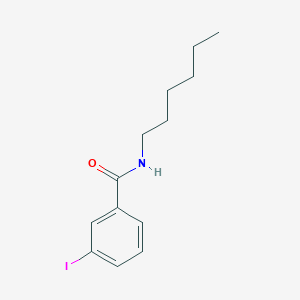
![N-[4-(tert-butylsulfamoyl)phenyl]-2,2-dimethylbutanamide](/img/structure/B11169919.png)

![N-{3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide](/img/structure/B11169940.png)

![N-(3,5-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B11169948.png)
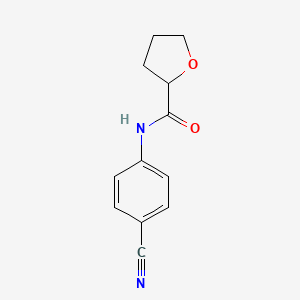
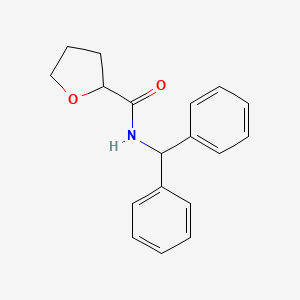
![N-[4-(butan-2-ylsulfamoyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B11169980.png)
